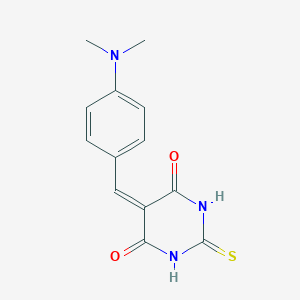
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid (DMABT) is a chemical compound that has been extensively used in scientific research for decades. DMABT is a fluorescent probe that is widely used for the detection of reactive oxygen species (ROS) in biological systems. The compound is also used as a pH indicator and has been studied for its potential as an anti-cancer agent.
Wirkmechanismus
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid reacts with ROS to produce a fluorescent compound through a process called oxidation. The reaction is specific to ROS and does not occur with other molecules in the cell. The fluorescent compound produced can be detected using a fluorescence microscope or a spectrofluorometer, allowing researchers to measure the amount of ROS in a biological sample.
Biochemische Und Physiologische Effekte
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid does not have any known biochemical or physiological effects on cells or tissues. The compound is used solely as a probe for the detection of ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid as a probe for ROS detection is its high sensitivity and specificity. The compound reacts specifically with ROS and does not react with other molecules in the cell. This allows for accurate measurement of ROS levels in biological samples. However, 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid has some limitations in lab experiments. The compound is sensitive to pH changes and can produce false-positive results in acidic conditions. Additionally, 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid in scientific research. One potential application is the use of 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid as a diagnostic tool for diseases that are associated with increased ROS levels, such as cancer and neurodegenerative diseases. Additionally, 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be used to study the role of ROS in aging and age-related diseases. Finally, the development of new fluorescent probes based on 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can lead to the discovery of new biomarkers for various diseases.
Synthesemethoden
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be synthesized by reacting 4,5-dimethylaminobenzaldehyde with thiobarbituric acid in the presence of a catalyst. The reaction yields a yellow-colored compound that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid has been extensively used in scientific research for the detection of ROS in biological systems. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid reacts with ROS to produce a fluorescent compound that can be detected using a fluorescence microscope or a spectrofluorometer. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
27430-15-5 |
|---|---|
Produktname |
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid |
Molekularformel |
C13H13N3O2S |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H13N3O2S/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19) |
InChI-Schlüssel |
UOUVLKPLCQPNES-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC2=O)S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Andere CAS-Nummern |
27430-15-5 |
Piktogramme |
Irritant |
Synonyme |
4,5-dimethylaminobenzylidene-2-thiobarbituric acid 5-p-dimethylaminobenzylidene-2-thiobarbituric acid DABTB DABTB-Ag(I) complex silver(I) 5-p-dimethylaminobenzylidene-2-thiobarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



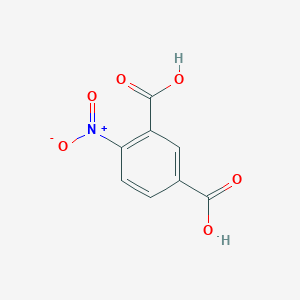
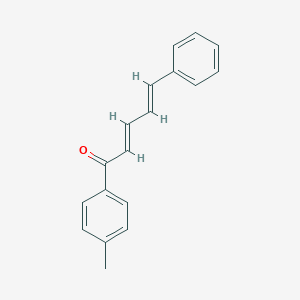
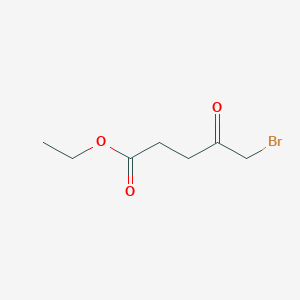
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
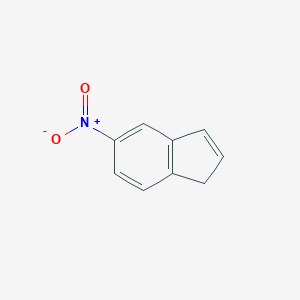
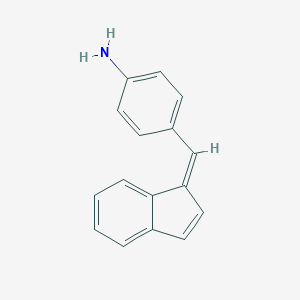
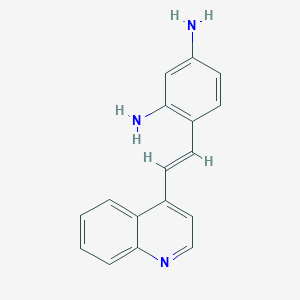
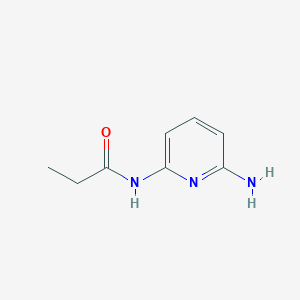
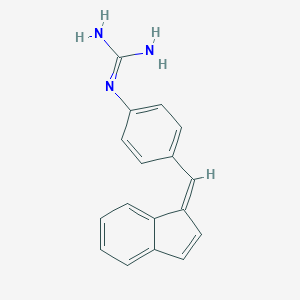
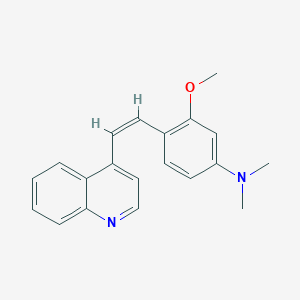
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
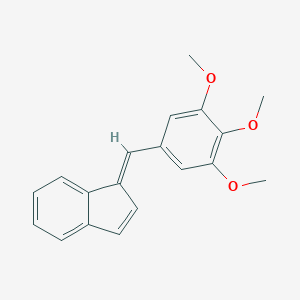
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)